Tert-butyl 2-acetamidoethylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-acetamidoethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-7(12)10-5-6-11-8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEKFKYLFJVYOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30578782 | |
| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207129-09-7 | |
| Record name | tert-Butyl (2-acetamidoethyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30578782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Conceptual Framework of Carbamates in Organic Synthesis
Carbamates are a class of organic compounds characterized by a carbonyl group flanked by an oxygen and a nitrogen atom (-O-CO-N-). nih.gov This arrangement makes them structural hybrids of esters and amides, conferring a unique set of properties that are highly advantageous in organic synthesis. nih.gov The nitrogen atom's lone pair of electrons is delocalized through resonance into the carbonyl group, which significantly reduces its nucleophilicity and basicity compared to a free amine. youtube.com This deactivation is the core principle behind their use as protecting groups. organic-chemistry.orgresearchgate.net
The stability of the carbamate (B1207046) linkage is a key feature; they are generally robust and inert to a wide variety of reaction conditions, yet they can be cleaved under specific, controlled circumstances. masterorganicchemistry.com This stability allows chemists to perform transformations on other parts of a molecule without affecting the protected amine. researchgate.net Carbamates are widely employed not only as protecting groups for amines in the synthesis of peptides and complex natural products but also feature as a core structural motif in numerous pharmaceuticals and agricultural chemicals. nih.govmasterorganicchemistry.com
Significance of N Boc Protection in Amine Chemistry
Among the various carbamate-based protecting groups, the tert-butoxycarbonyl (Boc) group is one of the most widely used in modern organic synthesis. masterorganicchemistry.comresearchgate.net Its popularity stems from a combination of reliable installation, stability under many reaction conditions, and facile removal under mild acidic conditions. ontosight.ai
The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. ontosight.ai This reaction is generally high-yielding and compatible with a wide range of functional groups. Once installed, the N-Boc group provides excellent protection, rendering the amine inert to nucleophilic and basic reagents, as well as many oxidizing and reducing agents. researchgate.netsemanticscholar.org
A crucial advantage of the Boc group is its acid lability. wikipedia.org It can be readily cleaved to regenerate the free amine by treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758), or with hydrochloric acid (HCl) in an organic solvent. ontosight.aiwikipedia.org This deprotection mechanism relies on the formation of a stable tert-butyl cation. The mild conditions required for its removal make it "orthogonal" to other protecting groups like the Fmoc or Cbz groups, which are removed under basic or hydrogenolysis conditions, respectively. organic-chemistry.orgnumberanalytics.com This orthogonality is a cornerstone of complex multi-step syntheses, particularly in solid-phase peptide synthesis. numberanalytics.comnbinno.com
| Transformation | Typical Reagents | Common Solvents | Key Characteristics |
|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, DMAP, NaOH) | Dichloromethane (DCM), Tetrahydrofuran (B95107) (THF), Acetonitrile | Generally high yield; shields amine nucleophilicity. wikipedia.orgnbinno.com |
| Deprotection | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Dichloromethane (DCM), Dioxane, Ethyl Acetate | Mild acidic conditions; liberates the free amine. wikipedia.orgresearchgate.net |
Historical Context of Tert Butyl 2 Acetamidoethylcarbamate in Synthetic Methodologies
Established Synthetic Routes to Tert-butyl Carbamates
The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. Several general methods have been developed for the formation of tert-butyl carbamates.
Formation via Di-tert-butyl Dicarbonate (B1257347) (Boc₂O) Reaction
The most common and straightforward method for the introduction of the Boc group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O), often referred to as Boc anhydride (B1165640). This reaction is typically carried out in the presence of a base to neutralize the acidic byproduct.
The reaction proceeds via nucleophilic attack of the amine on one of the carbonyl carbons of Boc anhydride, leading to the formation of the corresponding N-tert-butoxycarbonyl derivative. A variety of bases can be employed, with common choices including sodium bicarbonate, sodium hydroxide (B78521), triethylamine (B128534) (TEA), and 4-dimethylaminopyridine (B28879) (DMAP). The choice of solvent is also flexible, with common options being water, acetonitrile, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF). The reaction is generally performed at room temperature, making it a mild and efficient method for Boc protection.
A general representation of this reaction is as follows:
R-NH₂ + (Boc)₂O → R-NH-Boc + Boc-OH + CO₂
This method's popularity stems from its high yields, mild reaction conditions, and the commercial availability of Boc anhydride.
Alternative N-tert-Butyloxycarbonylation Strategies
While Boc anhydride is the most prevalent reagent, several other methods exist for the N-tert-butyloxycarbonylation of amines. These alternatives can be useful in specific contexts, such as when dealing with sensitive substrates or when Boc anhydride is not a suitable reagent.
One such alternative involves the use of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) . This reagent can effectively transfer the Boc group to amines, although it is often more expensive than Boc anhydride. Another approach utilizes tert-butyl chloroformate , though its use is less common due to its instability and the potential for side reactions.
More recently, methods employing tert-butyl phenyl carbonate have been developed for the selective mono-Boc protection of diamines. This method offers an efficient and selective route to the desired products.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., NaHCO₃, TEA, DMAP), various solvents (H₂O, ACN, DCM), Room Temperature | High yield, mild conditions, readily available | |
| 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) | Base, various solvents | Effective for specific substrates | More expensive |
| tert-Butyl Chloroformate | Base, low temperature | Unstable, potential for side reactions | |
| tert-Butyl Phenyl Carbonate | Base, elevated temperature | Good for selective mono-protection of diamines |
Curtius Rearrangement-Based Approaches to tert-Butyl Carbamates
The Curtius rearrangement provides an alternative pathway to tert-butyl carbamates, starting from carboxylic acids. This reaction involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which can then be trapped by an alcohol to form a carbamate (B1207046).
In the context of tert-butyl carbamate synthesis, the isocyanate intermediate is trapped with tert-butanol (B103910). A common method for generating the acyl azide in situ involves the reaction of a carboxylic acid with diphenylphosphoryl azide (DPPA) or sodium azide. The subsequent rearrangement and trapping with tert-butanol yield the desired tert-butyl carbamate.
Specific Precursors and Reaction Conditions for the Synthesis of this compound
The synthesis of this compound typically proceeds through a multi-step sequence, starting from a readily available precursor. The key steps involve the selective protection of one amino group of a diamine, followed by the acylation of the remaining free amino group.
Acetamidated Substrate Derivatization
A primary and efficient route to this compound involves the derivatization of an acetamidated substrate, namely N-(2-aminoethyl)acetamide . This precursor already contains the required acetamide functionality.
The synthesis is achieved by reacting N-(2-aminoethyl)acetamide with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water, often in the presence of a mild base like sodium bicarbonate to neutralize the liberated acidic byproducts. The reaction proceeds smoothly at room temperature, affording the desired product in good yield.
The reaction can be summarized as follows:
H₂N-CH₂-CH₂-NH-C(O)CH₃ + (Boc)₂O → (CH₃)₃C-O-C(O)-NH-CH₂-CH₂-NH-C(O)CH₃
This method is advantageous due to the commercial availability of N-(2-aminoethyl)acetamide and the straightforward nature of the Boc protection reaction.
One-Pot and Multi-Step Synthesis Sequences
While the derivatization of N-(2-aminoethyl)acetamide is a common approach, multi-step sequences starting from simpler precursors like ethylenediamine are also widely employed. These sequences offer flexibility and can be adapted for large-scale synthesis.
A typical multi-step synthesis involves the following sequence:
Mono-Boc Protection of Ethylenediamine: The first step is the selective mono-protection of ethylenediamine with di-tert-butyl dicarbonate. To favor the formation of the mono-protected product, tert-butyl (2-aminoethyl)carbamate , an excess of ethylenediamine is often used. The reaction is typically performed in a solvent like dichloromethane or a mixture of dioxane and water.
Acetylation of the Free Amino Group: The resulting tert-butyl (2-aminoethyl)carbamate is then subjected to an acetylation reaction. This is commonly achieved using acetic anhydride in the presence of a base such as triethylamine or pyridine (B92270) in a solvent like dichloromethane. The reaction selectively acylates the free primary amine to give this compound.
While often performed as a two-step process with isolation of the intermediate, it is conceivable to develop a one-pot procedure where, after the initial Boc protection, the acetylating agent is added directly to the reaction mixture. However, careful control of stoichiometry and reaction conditions would be crucial to minimize the formation of di-Boc protected or di-acetylated byproducts.
| Step | Reactants | Reagents/Solvents | Product |
| 1 | Ethylenediamine | Di-tert-butyl dicarbonate, Dichloromethane or Dioxane/Water | tert-Butyl (2-aminoethyl)carbamate |
| 2 | tert-Butyl (2-aminoethyl)carbamate | Acetic anhydride, Triethylamine, Dichloromethane | This compound |
Stereoselective and Enantioselective Synthesis Considerations
The structure of this compound itself is achiral, meaning it does not have a stereocenter and therefore exists as a single, non-chiral molecule. Consequently, direct stereoselective or enantioselective synthesis of this specific compound is not applicable as there are no stereoisomers to select for.
However, the principles of stereoselective synthesis become highly relevant when considering the synthesis of derivatives of this compound or related chiral carbamates that are important building blocks in medicinal chemistry. For instance, in the synthesis of novel protease inhibitors, optically active aminoalkyl oxiranes containing a carbamate protecting group are crucial intermediates. nih.gov The stereochemistry of these building blocks directly influences the biological activity of the final drug molecule.
Several strategies are employed to achieve high stereoselectivity in the synthesis of such chiral carbamate derivatives:
Asymmetric Aldol Reactions: This is a powerful method for setting stereogenic centers. For example, the enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate and its diastereomer have been achieved using asymmetric syn- and anti-aldol reactions. nih.gov These methods, such as Evans' diastereoselective syn-aldol reaction, utilize chiral auxiliaries to control the formation of specific stereoisomers with high diastereoselectivity. nih.gov
Enzymatic Kinetic Resolution: Lipases are often used for the kinetic resolution of racemic intermediates. For example, the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate can be achieved via a lipase-catalyzed transesterification reaction, yielding optically pure (R)- and (S)-enantiomers. researchgate.net
Aza-Michael Addition: The 1,4-conjugated addition of nitrogen nucleophiles, such as carbamates, to electron-deficient alkenes is a key reaction. The development of catalytic enantioselective versions of this reaction allows for the creation of chiral carbamate-containing products. researchgate.net
Green Chemistry Approaches in Carbamate Synthesis
The synthesis of carbamates, particularly the N-tert-butoxycarbonylation (N-Boc protection) step crucial for forming the carbamate moiety in this compound, has traditionally involved reagents and conditions that are not environmentally benign. nih.govresearchgate.net Green chemistry principles aim to address these shortcomings by developing more sustainable and efficient synthetic protocols.
Key green approaches in carbamate synthesis focus on several areas:
Solvent-Free Conditions: A significant advancement is the development of methods that proceed without a solvent, reducing chemical waste and simplifying workup procedures. derpharmachemica.comeurekaselect.com Reactions of amines with di-tert-butyl dicarbonate ((Boc)₂O) can be performed under solvent-free conditions, often at room temperature, to afford high yields of N-Boc protected amines. eurekaselect.comthieme-connect.com
Reusable Heterogeneous Catalysts: Replacing homogeneous catalysts with solid, reusable catalysts is a core tenet of green chemistry. These catalysts are easily separated from the reaction mixture by simple filtration, minimizing waste and allowing for multiple reaction cycles without significant loss of activity. thieme-connect.comscispace.com Examples include:
Ion-Exchange Resins: Amberlite-IR 120 and Indion 190 resins have proven to be efficient, recyclable catalysts for N-Boc protection, offering short reaction times and high yields under mild conditions. derpharmachemica.comscispace.com
Sulfonated Reduced Graphene Oxide (SrGO): This material acts as a metal-free, reusable solid acid catalyst for the chemoselective N-Boc protection of various amines, achieving high yields in very short reaction times under ambient, solvent-free conditions. thieme-connect.com
Alternative Carbonyl Sources: The most traditional methods for carbamate synthesis often rely on hazardous reagents like phosgene (B1210022) or isocyanates. nih.govresearchgate.net A major goal of green chemistry is to replace these with safer, more sustainable alternatives. Carbon dioxide (CO₂) is an ideal substitute as it is abundant, non-toxic, non-flammable, and a renewable resource. nih.govrsc.org Methodologies have been developed for the direct synthesis of carbamates from amines, alcohols, and CO₂. rsc.orgresearchgate.net This approach often involves the reaction of an amine with CO₂ to form a carbamic acid or salt, which is then coupled with an electrophile. nih.govorganic-chemistry.org
Water as a Solvent: Utilizing water as a reaction medium is highly desirable from a green chemistry perspective. An eco-friendly protocol for N-Boc protection of amines has been described using a water-acetone medium without any catalyst, yielding excellent results and avoiding competitive side reactions. mcours.net
These green methodologies represent a significant shift towards more sustainable practices in organic synthesis, offering practical and efficient alternatives for the production of carbamates like this compound.
Table 1: Comparison of Green Catalysts for N-Boc Protection of Amines
| Catalyst | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Reference |
|---|---|---|---|---|---|
| Amberlite-IR 120 | Solvent-free, Room Temp. | 1-3 min | 95-99% | Recyclable, fast reaction, solvent-free | derpharmachemica.com |
| Indion 190 Resin | Solvent-free, Room Temp. | 10-25 min | 92-98% | Recyclable, simple workup, mild conditions | scispace.com |
| Sulfonated Reduced Graphene Oxide (SrGO) | Solvent-free, Room Temp. | 5 min - 2 h | 84-95% | Metal-free, reusable (up to 7 cycles), ambient conditions | thieme-connect.com |
| None (Water-Acetone) | Water-Acetone, Room Temp. | 10-60 min | 90-98% | Catalyst-free, eco-friendly solvent system | mcours.net |
Application in Peptide Synthesis Strategies
The presence of the acid-labile Boc group makes this compound a useful component for introducing ethylenediamine spacers or linkers into peptide structures. Its integration is compatible with established peptide synthesis methodologies.
Boc-Solid Phase Peptide Synthesis (Boc-SPPS) is a foundational strategy for assembling peptides on a solid support. nih.govresearchgate.net The methodology relies on the use of Nα-Boc protected amino acids. The Boc group serves as a temporary protecting group for the N-terminus, which is removed at each cycle of the synthesis using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.compeptide.comnih.gov
This compound can be incorporated into a Boc-SPPS workflow as a non-amino acid building block. After immobilizing a suitable derivative on the solid support, the Boc group on the ethylenediamine moiety can be cleaved under standard Boc-SPPS deprotection conditions (e.g., TFA in dichloromethane, DCM). peptide.com This exposes a free primary amine on the linker, which can then be coupled to the carboxy-terminus of the next N-Boc-protected amino acid in the sequence, effectively inserting an N-acetamidoethyl spacer into the growing peptide chain. The acetamido group remains stable under these acidic conditions, functioning as a permanent protecting group throughout the synthesis.
Table 1: Protecting Group Stability in Boc-SPPS Protocols
| Protecting Group | Reagent/Condition | Stability | Purpose |
|---|---|---|---|
| Boc | 50% TFA in DCM | Labile | Temporary Nα-protection |
| Acetyl (Ac) | 50% TFA in DCM | Stable | Permanent side-chain protection |
| Benzyl (B1604629) (Bzl) ethers/esters | 50% TFA in DCM | Stable | Permanent side-chain protection |
In solution-phase peptide synthesis, this compound serves a similar role as a spacer or linker. The synthesis proceeds by sequential coupling and deprotection steps in a homogenous solution. The selective removal of the Boc group is a key step. Treatment with acids like TFA or hydrogen chloride (HCl) in an organic solvent such as dioxane selectively removes the Boc group, leaving the acetyl group intact. mdpi.comreddit.com
The resulting mono-protected ethylenediamine salt can then be coupled with a Boc-protected amino acid or peptide fragment. This reaction is typically mediated by standard coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of 1-Hydroxybenzotriazole (B26582) (HOBt), or uronium-based reagents like HATU. mdpi.comnih.gov The N-acetyl group ensures that only the desired amine participates in the amide bond formation. This strategy allows for the controlled, stepwise construction of peptide-linker conjugates in solution.
The concept of orthogonal protection is fundamental to the synthesis of complex molecules, allowing for the removal of one class of protecting groups in the presence of others. rsc.org this compound is an excellent example of a building block designed for use in orthogonal or, more precisely, quasi-orthogonal schemes. sigmaaldrich.com The two protecting groups—Boc and acetyl—exhibit distinct chemical labilities.
The Boc group is highly sensitive to acidic conditions and can be removed with reagents like TFA or HCl, while being stable to bases and catalytic hydrogenolysis. mdpi.comnih.gov In contrast, the acetyl group is robust under the acidic conditions used for Boc removal but can be cleaved under different conditions, such as strong acid or base-mediated hydrolysis. This differential stability allows for selective manipulation of the ethylenediamine core. For instance, a synthetic route could involve the removal of the Boc group and subsequent elaboration of the revealed amine, all while the acetyl-protected amine remains untouched. In a later stage of the synthesis, the acetyl group could be removed under specific hydrolytic conditions to expose the second amine for further functionalization, such as cyclization or conjugation. sigmaaldrich.com
Table 2: Orthogonal Deprotection Conditions for Boc and Acetyl Groups
| Reagent/Condition | Boc Group | Acetyl (Amide) Group | Orthogonality |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Cleaved mdpi.comresearchgate.net | Stable | Yes |
| HCl in Dioxane/Ether | Cleaved reddit.com | Stable | Yes |
| Hydrazine (e.g., 2% in DMF) | Stable | Stable | N/A |
| Piperidine (e.g., 20% in DMF) | Stable | Stable | N/A |
| Catalytic Hydrogenolysis (H₂, Pd/C) | Stable mdpi.com | Stable | N/A |
| Strong Aqueous Acid (e.g., 6M HCl, heat) | Cleaved | Cleaved | No |
| Strong Aqueous Base (e.g., NaOH, heat) | Stable mdpi.com | Cleaved | Yes |
Utility in the Construction of Heterocyclic Systems
The differentially protected diamine structure of this compound also presents potential for its use as a precursor in the synthesis of nitrogen-containing heterocycles.
The pyrrolidine (B122466) ring is a common scaffold in many biologically active compounds and natural products. nih.gov Syntheses of this ring often involve the cyclization of acyclic precursors. mdpi.com While ethylenediamine derivatives are more commonly associated with the synthesis of six-membered rings like piperazines, this compound can be envisioned as a component in the construction of pyrrolidines.
A plausible synthetic strategy would involve the selective deprotection of the Boc group, followed by N-alkylation of the resulting primary amine with a substrate containing a three-carbon chain equipped with a suitable leaving group at one end and an electrophilic center (or a group that can be converted into one) at the other. Subsequent intramolecular cyclization onto the electrophilic center would form the five-membered pyrrolidine ring. researchgate.netresearchgate.net The success of such a strategy relies on the ability to introduce the necessary carbon framework onto one of the nitrogen atoms before inducing the ring-closing reaction.
A review of common synthetic methodologies for pyridine and pyran derivatives does not indicate a significant or direct role for this compound as a precursor. The construction of pyridine rings typically involves condensation reactions of carbonyl compounds (e.g., Hantzsch or Bohlmann-Rahtz syntheses) or cycloaddition reactions, which utilize starting materials with structures not readily derived from this compound. baranlab.orgorganic-chemistry.orgorganic-chemistry.org Similarly, pyran synthesis often relies on hetero-Diels-Alder reactions or cyclizations of functionalized carbonyl precursors. arabjchem.orgresearchgate.net The N-Boc-N'-acetylethylenediamine structure is not directly suited to participate as a key fragment in these established ring-forming strategies. Therefore, its application in the synthesis of these specific heterocycles is not a well-documented utility.
Contribution to the Synthesis of Functionalized Amines and Amides
The presence of two distinct nitrogen functionalities in this compound, one protected as a carbamate and the other as an amide, provides a strategic advantage in multistep synthetic sequences. The differential reactivity of these groups allows for selective deprotection and subsequent functionalization, enabling the synthesis of a diverse range of substituted amines and amides.
Formation of Substituted Ethylamine (B1201723) Derivatives
The tert-butyloxycarbonyl (Boc) protecting group on one of the amine functionalities is readily removable under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine. This newly exposed amine can then undergo a variety of chemical transformations to yield substituted ethylamine derivatives. The general strategy involves the deprotection of the Boc group followed by reaction with a suitable electrophile.
While specific examples detailing the direct use of this compound are not extensively documented in publicly available literature, the principle is well-established in organic synthesis with analogous N-Boc protected diamines. For instance, the synthesis of various indole (B1671886) ethylamine derivatives often starts with a Boc-protected ethylamine that is subsequently elaborated. This approach highlights the potential of this compound as a precursor to N-acetylated ethylamine derivatives, where the acetyl group provides an additional point of stability or interaction in the final molecule.
The synthetic utility of this approach can be illustrated by the following generalized reaction scheme:
Scheme 1: General Strategy for the Synthesis of Substituted Ethylamine Derivatives from this compound
This generalized scheme illustrates the two-step process for generating substituted ethylamine derivatives.
Amide Bond Formation with Modified Amine Substrates
The primary amine, once unmasked from the this compound precursor, is a nucleophile that can readily participate in amide bond formation reactions. This is a cornerstone of peptide synthesis and the construction of various amide-containing molecules. The coupling of the deprotected amine with a carboxylic acid, typically activated with a coupling reagent, results in the formation of a new amide bond.
A series of new tert-butyl 2-(substituted benzamido) phenylcarbamates have been synthesized through the condensation of a tert-butyl protected aminophenylcarbamate with various carboxylic acids using coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) and 1-hydroxybenzotriazole (HOBt). orgsyn.orgorgsyn.org This demonstrates the feasibility of using a Boc-protected amine as a handle for introducing new amide functionalities. Similarly, this compound, after deprotection, can be coupled with a wide array of carboxylic acids to generate diverse amide derivatives.
The following table summarizes common coupling reagents used in amide bond formation, which would be applicable to the amine derived from this compound.
| Coupling Reagent | Description |
| EDCI/HOBt | A widely used carbodiimide-based coupling system that minimizes side reactions and racemization. orgsyn.orgorgsyn.org |
| HATU | A highly effective aminium-based coupling reagent known for its high efficiency and speed. |
| PyBOP | A phosphonium-based coupling reagent that is particularly useful for sterically hindered amino acids. |
| T3P® | A phosphonic acid anhydride that is recognized for causing a low degree of racemization. |
This interactive table provides an overview of common coupling reagents for amide bond formation.
Application in Linker Chemistry and Bioconjugation (pre-clinical scope)
The bifunctional nature of this compound makes it an attractive building block for the design and synthesis of chemical linkers. In the context of bioconjugation, linkers are crucial components that connect a biologically active molecule, such as a drug, to a targeting moiety, like an antibody or a peptide.
While specific preclinical studies employing this compound as a linker are not prominently reported, its structural motifs are relevant to the field. The ethylenediamine backbone provides a flexible spacer, and the two nitrogen atoms offer points for orthogonal functionalization. For instance, after deprotection of the Boc group, the resulting primary amine can be conjugated to a biomolecule or a solid support. The acetamido group, being relatively stable, can remain as part of the linker structure or be further modified if necessary.
The general principle of using protected diamines in the synthesis of linkers is a common strategy in medicinal chemistry. These linkers can be designed to have specific lengths, flexibilities, and cleavage properties to optimize the performance of the resulting bioconjugate. The use of a Boc protecting group is advantageous as it is stable under a variety of reaction conditions and can be removed cleanly under mild acidic conditions, which is often compatible with sensitive biomolecules. nih.govpeptide.com
The potential application of this compound in this area lies in its ability to introduce a short, hydrophilic spacer with a modifiable handle. Further research and development are needed to fully explore its utility in preclinical bioconjugation studies.
Advanced Reaction Chemistry and Mechanistic Investigations
Deprotection Chemistry of the tert-Butyloxycarbonyl (Boc) Group in Tert-butyl 2-acetamidoethylcarbamate
The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of conditions and its facile removal under specific, typically acidic, environments.
Acid-Mediated Cleavage Mechanisms
The most common method for the deprotection of the Boc group is through acid-mediated cleavage. doubtnut.comresearchgate.net This process relies on the lability of the tert-butyl group in the presence of a strong acid. The generally accepted mechanism proceeds through the following steps:
Protonation: The initial step involves the protonation of the carbonyl oxygen of the carbamate (B1207046). doubtnut.com
Formation of a Carbamic Acid and a Tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the formation of a carbamic acid and a stable tertiary carbocation, the tert-butyl cation. doubtnut.com
Decarboxylation: The resulting carbamic acid is inherently unstable and readily undergoes decarboxylation to release carbon dioxide and the free amine. doubtnut.com
Formation of the Amine Salt: Under the acidic conditions, the newly liberated amine is protonated, forming the corresponding ammonium (B1175870) salt. doubtnut.com
The tert-butyl cation generated during this process can be quenched by a suitable nucleophile, deprotonate to form isobutylene (B52900) gas, or potentially polymerize. doubtnut.com The evolution of carbon dioxide is a key indicator of the reaction's progress. doubtnut.com
A variety of acids can be employed for this transformation, with trifluoroacetic acid (TFA) being a common choice due to its effectiveness and volatility, which simplifies product isolation. doubtnut.compatsnap.com Other strong acids such as hydrochloric acid and phosphoric acid are also utilized. researchgate.netresearchgate.net
| Reagent | Typical Conditions | Key Features |
| Trifluoroacetic Acid (TFA) | Neat or in a solvent like Dichloromethane (B109758) (DCM) | Highly effective, volatile, allows for easy workup. doubtnut.compatsnap.com |
| Hydrochloric Acid (HCl) | In organic solvents like dioxane or ethyl acetate | Common and cost-effective. researchgate.net |
| Phosphoric Acid (H3PO4) | Aqueous solutions | Offers a milder, environmentally benign alternative. researchgate.net |
Catalytic Deprotection Methods
While acidic cleavage is prevalent, milder catalytic methods have been developed to enhance functional group tolerance and avoid the use of strong, corrosive acids. These methods often employ Lewis acids or transition metal catalysts.
Copper(II) triflate (Cu(OTf)2) has been reported as a mild and effective catalyst for Boc deprotection. patsnap.comnih.gov This method is thought to proceed through a slow release of triflic acid, which then facilitates the cleavage of the Boc group. patsnap.com This catalytic approach offers a more controlled and gentle deprotection compared to the use of stoichiometric strong acids. patsnap.comnih.gov
Other metal catalysts and Lewis acids have also been explored for Boc deprotection, offering alternative reaction conditions and selectivities. google.com For instance, systems like CeCl3·7H2O−NaI have been investigated, although selectivity between Boc and other protecting groups like tert-butyl esters can be a challenge. libretexts.org
| Catalyst System | Typical Conditions | Advantages |
| Copper(II) triflate (Cu(OTf)2) | Room temperature in a suitable solvent | Mild conditions, catalytic amounts of reagent. patsnap.com |
| Iron(III) Chloride (FeCl3) | Dichloromethane (DCM) | Can be used for both solution and solid-phase synthesis. researchgate.net |
| Cerium(III) chloride (CeCl3) | In combination with NaI in acetonitrile | Can offer different selectivity profiles. libretexts.org |
Considerations for Selective Deprotection in Multifunctional Molecules
In the synthesis of complex molecules, the presence of multiple protecting groups necessitates selective deprotection strategies. The Boc group's high sensitivity to acid allows for its removal in the presence of other, more robust protecting groups. nih.gov For instance, the Boc group can typically be cleaved without affecting benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) groups, which require hydrogenolysis for removal.
However, challenges can arise when other acid-labile groups are present. For example, tert-butyl esters are also cleaved under strongly acidic conditions similar to those used for Boc deprotection. researchgate.net In such cases, careful selection of reagents and reaction conditions is crucial to achieve the desired selectivity. Milder catalytic methods or the use of carefully controlled amounts of acid can sometimes allow for the selective removal of the Boc group. The relative lability of different N-Boc groups (e.g., aryl vs. alkyl) can also be exploited for selective deprotection by carefully controlling the reaction temperature in continuous flow systems. researchgate.net
Reactivity of the Acetamido Moiety within the Compound
Hydrogen Bonding Interactions and Conformational Analysis
The acetamido group, with its N-H proton and carbonyl oxygen, is a potent participant in hydrogen bonding. Both intramolecular and intermolecular hydrogen bonds can play a crucial role in determining the conformational preferences of the molecule in both solid and solution states.
In the solid state, intermolecular hydrogen bonding is expected to be a dominant force, leading to the formation of extended networks or specific crystal packing arrangements. google.com These interactions can involve the acetamido group hydrogen bonding with the acetamido or carbamate groups of neighboring molecules.
Reactions at the Amide Nitrogen
The amide nitrogen of the acetamido group is generally considered to be less nucleophilic than a free amine due to the electron-withdrawing effect of the adjacent carbonyl group. nih.gov The lone pair of electrons on the nitrogen is delocalized through resonance with the carbonyl, which reduces its availability for reaction with electrophiles.
However, under certain conditions, reactions at the amide nitrogen can occur. These reactions typically require strong bases to deprotonate the N-H group, generating a more nucleophilic amidate anion. This anion can then react with electrophiles, such as alkyl halides, in N-alkylation reactions. google.com The presence of the Boc-protected amine at the other end of the ethyl bridge may influence the acidity of the acetamido N-H and the reactivity of the corresponding anion.
Another important reaction of the acetamido group is hydrolysis. Under either acidic or basic conditions, the amide bond can be cleaved to yield acetic acid and the corresponding primary amine. patsnap.comlibretexts.org Basic hydrolysis typically involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, while acidic hydrolysis proceeds through protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water. patsnap.comyoutube.com The conditions required for acetamide (B32628) hydrolysis are generally harsher than those needed for Boc deprotection, allowing for the selective removal of the Boc group while leaving the acetamido moiety intact.
Mechanistic Insights into Transformations Involving this compound (or related Boc compounds)
The tert-butoxycarbonyl (Boc) group is one of the most widely utilized amine-protecting groups in organic synthesis, prized for its stability under various conditions and its facile removal under mild acidic treatment. masterorganicchemistry.comtotal-synthesis.com While its primary role is to mask the reactivity of an amine, the Boc group and the resulting carbamate functionality are not inert. Their inherent electronic properties and ability to participate in or influence reactions provide a basis for complex molecular transformations. This section explores the mechanistic details of reactions involving this compound and related N-Boc compounds, focusing on their nucleophilic characteristics and their activation for electrophilic coupling reactions.
Nucleophilic Reactivity Profiles
The N-Boc group is generally characterized by its robust resistance to nucleophilic attack and basic conditions. total-synthesis.comresearchgate.netacs.org The delocalization of the nitrogen lone pair into the adjacent carbonyl group significantly diminishes the nucleophilicity of the protected nitrogen atom, rendering it unreactive in many standard synthetic operations.
Despite this general stability, the carbamate moiety possesses nucleophilic centers, primarily the carbonyl oxygen. Furthermore, in a molecule like this compound, which contains a secondary amide linkage, additional nucleophilic sites exist. The reactivity of these sites often becomes apparent in intramolecular scenarios or under specific activation conditions. For instance, studies have shown that a highly nucleophilic internal alkoxide can attack the Boc carbonyl carbon, leading to an intramolecular N-to-O Boc transfer. total-synthesis.com
The Boc group can also exert a significant mechanistic influence on the reactivity of adjacent functional groups. In studies involving the deprotonation-acylation of N-Boc-2-cyano-6-methylpiperidines, the stereochemical course of the reaction is heavily dependent on the presence of the Boc group. acs.org The carbamate's carbonyl oxygen can act as a chelating agent for the metal counterion (e.g., Li⁺) of the generated α-nitrile carbanion. This coordination influences the conformational equilibrium of the intermediate, thereby directing the approach of the electrophile and controlling the stereochemical outcome of the product. acs.org The stronger coordinating ability of a urea-type oxygen compared to the carbamate oxygen in N-Boc derivatives leads to a higher proportion of the retention product, underscoring the subtle but crucial role of the protecting group's inherent nucleophilicity in guiding reaction mechanisms. acs.org
| N-Protecting Group | Key Mechanistic Feature | Predominant Stereochemical Pathway |
|---|---|---|
| N-Boc | Moderate coordination of carbamate oxygen to countercation. | Reaction proceeds with a mixture of inversion and retention, dependent on other factors like countercation and electrophile reactivity. |
| N-Carbamoyl | Stronger coordination of urea-type oxygen to countercation. | Higher ratio of retention product observed due to enhanced chelation suppressing isomerization of the intermediate. |
Electrophilic Activation and Coupling Reactions
While the nitrogen of an N-Boc-protected amine is nucleophilically suppressed, the carbamate group can be chemically activated to function as an electrophilic partner in various coupling reactions. This strategy is pivotal for constructing complex C-N bonds directly from the protected amine precursor, avoiding deprotection-reactivity cycles.
A notable example is the direct, one-pot synthesis of amides from N-Boc-protected amines. nih.gov This transformation proceeds through the in situ generation of a highly reactive isocyanate intermediate. The reaction is typically mediated by a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), which activates the carbamate. The resulting electrophilic isocyanate is then trapped by a Grignard reagent, affording the desired amide in high yield. nih.gov This method is applicable to a wide range of N-Boc protected aliphatic and aryl amines. nih.gov
| N-Boc Amine Substrate | Grignard Reagent | Activating Agents | Product Type | Yield Range |
|---|---|---|---|---|
| N-Boc-aniline | Aryl-MgBr | 2-Chloropyridine, (CF₃SO₂)₂O | N-Aryl benzamide | 80-92% |
| N-Boc-anilines (substituted) | Aryl-MgBr | 2-Chloropyridine, (CF₃SO₂)₂O | Substituted N-Aryl benzamides | High |
| N-Boc-aliphatic amines | Aryl-MgBr / Alkyl-MgBr | 2-Chloropyridine, (CF₃SO₂)₂O | N-Alkyl/Aryl amides | High |
Transition metal catalysis provides another powerful avenue for the electrophilic activation of N-Boc compounds. N-Boc protected amines can serve as substrates in various cross-coupling reactions. For instance, rhodium-catalyzed coupling with arylboroxines allows for the direct conversion of N-Boc amines into secondary benzamides. organic-chemistry.org Furthermore, advancements in photoredox catalysis have enabled the Ni(II)-catalyzed N-arylation of Boc-amines with aryl electrophiles, offering a modern alternative to traditional palladium-catalyzed Buchwald-Hartwig reactions. organic-chemistry.org
In a related mechanistic paradigm, derivatives of carbamates can be employed as electrophilic aminating agents. Rhodium(III)-catalyzed C(sp²)–H amidation reactions have been developed using electron-deficient aroyloxycarbamates as efficient electrophilic nitrogen sources. acs.org This approach facilitates the synthesis of valuable N-Boc protected arylamines under mild conditions and demonstrates the versatility of carbamate structures in C–N bond formation through electrophilic pathways. acs.org
Applications in Complex Molecular Synthesis and Advanced Materials
Scaffolding for Chiral Ligands and Organocatalysts
The development of new chiral ligands and organocatalysts is crucial for asymmetric synthesis, enabling the selective production of a single enantiomer of a chiral molecule. Chiral diamines are a well-established class of privileged scaffolds for such applications. lookchem.comchemrxiv.orgnih.gov The structural framework of tert-butyl 2-acetamidoethylcarbamate, possessing a 1,2-diamine core, makes it a promising precursor for the synthesis of novel chiral ligands and organocatalysts.
The Boc-protected amine provides a handle for selective deprotection and further functionalization, while the acetamide (B32628) group can be hydrolyzed to reveal a primary amine, allowing for the introduction of diverse substituents. This differential reactivity of the two nitrogen atoms is key to creating asymmetric environments. For instance, selective modification of the two amine functionalities can lead to the synthesis of C2-symmetric or unsymmetrical ligands that can coordinate with metal centers to catalyze a wide range of asymmetric transformations. researchgate.net
Furthermore, the flexible ethylenediamine (B42938) backbone can be incorporated into more rigid cyclic structures, a common strategy in the design of effective organocatalysts. The inherent chirality can be introduced by using chiral starting materials or through asymmetric synthesis strategies, with the this compound core serving as a foundational element. The ability to readily modify this scaffold allows for the fine-tuning of steric and electronic properties, which is essential for achieving high enantioselectivity in catalyzed reactions. researchgate.net
Building Block for Modified Oligomers (e.g., peptide nucleic acids)
Modified oligomers, such as peptide nucleic acids (PNAs), are synthetic analogs of DNA and RNA with a wide range of applications in diagnostics and therapeutics. cnr.it The backbone of PNA is typically composed of repeating N-(2-aminoethyl)glycine units. pnas.orgnih.govnih.gov The structure of this compound is closely related to this monomeric unit, presenting it as a valuable building block for the synthesis of modified PNAs or other peptide-like oligomers.
The ethylenediamine core of this compound mirrors the fundamental backbone structure of PNA. researchgate.net The Boc-protecting group is a standard feature in solid-phase peptide synthesis, allowing for controlled, stepwise elongation of the oligomer chain. nih.gov The acetamide group offers a point of modification, where it can be retained to introduce specific functionalities or altered to append nucleobases or other recognition elements.
The use of building blocks like this compound allows for the introduction of structural diversity into the oligomer backbone, which can influence its binding affinity, specificity, and resistance to enzymatic degradation. researchgate.net This flexibility is crucial for the development of next-generation nucleic acid mimics with enhanced properties for various biotechnological applications.
Pre-clinical Drug Discovery Research and Lead Optimization
The carbamate (B1207046) functional group is a prevalent motif in medicinal chemistry, found in numerous approved drugs and clinical candidates. acs.orgnih.govnih.gov Carbamates are often employed as bioisosteres of amide bonds, offering improved metabolic stability and pharmacokinetic properties. The simple yet versatile structure of this compound makes it an attractive starting point for the design and synthesis of novel chemical entities in pre-clinical drug discovery. ontosight.ai
Design and Synthesis of Novel Chemical Entities
The presence of two modifiable nitrogen atoms in this compound allows for the straightforward synthesis of a diverse range of derivatives. nih.govresearchgate.net Through standard amide coupling and carbamate formation/deprotection chemistries, a multitude of substituents can be introduced, leading to the generation of libraries of novel compounds for biological screening. This approach facilitates the exploration of chemical space around a core scaffold to identify new bioactive molecules.
Scaffold Diversity and Derivatization for Pre-clinical Studies
In lead optimization, the ability to systematically modify a scaffold is paramount. This compound provides a simple and flexible scaffold that can be readily derivatized to probe structure-activity relationships (SAR). researchgate.netwhiterose.ac.uk By altering the substituents on the two nitrogen atoms, medicinal chemists can fine-tune properties such as potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. The inherent flexibility of the ethylenediamine backbone also allows for conformational sampling, which can be crucial for effective binding to biological targets.
Table 1: Potential Derivatizations of this compound for Pre-clinical Studies
| Modification Site | Potential Modifications | Desired Outcome |
| Boc-protected Amine | Removal of Boc and acylation with various carboxylic acids, sulfonyl chlorides, etc. | Exploration of interactions with target protein, modulation of lipophilicity and polarity. |
| Acetamide Group | Hydrolysis to amine followed by reaction with a diverse set of building blocks. | Introduction of pharmacophoric features, improvement of target binding affinity. |
| Ethylenediamine Backbone | Incorporation into cyclic structures (e.g., piperazines, diazepines). | Constraining conformation, enhancing target selectivity, improving metabolic stability. |
Contributions to Supramolecular Chemistry
Supramolecular chemistry involves the study of non-covalent interactions and the self-assembly of molecules into well-defined, functional structures. rsc.org The ability of a molecule to form predictable hydrogen bonding networks is a key driver of self-assembly. This compound possesses both hydrogen bond donor (N-H of the carbamate and amide) and acceptor (C=O of the carbamate and amide) sites, making it a potential building block for the construction of supramolecular assemblies. nih.govbeilstein-journals.orgnih.gov
The N-acetyl group, in particular, is known to play a significant role in directing the self-assembly of peptides and other molecules into higher-ordered structures such as fibers and gels. researchgate.netnih.gov The amide N-H and carbonyl oxygen can participate in intermolecular hydrogen bonding, leading to the formation of extended chains or sheets. The carbamate group can also engage in similar hydrogen bonding interactions. The interplay of these interactions, along with the conformational flexibility of the ethylenediamine linker, could give rise to a variety of supramolecular architectures. The study of how molecules like this compound self-assemble can provide insights into the design of new biomaterials and functional nanosystems.
Computational and Theoretical Studies of Tert Butyl 2 Acetamidoethylcarbamate
Conformational Analysis and Energy Landscapes
The conformational flexibility of Tert-butyl 2-acetamidoethylcarbamate is a critical determinant of its physical and chemical properties. The molecule possesses several rotatable single bonds, primarily around the ethylenediamine (B42938) backbone and the tert-butyl group, leading to a complex potential energy surface with multiple local minima.
Computational methods are essential for exploring this conformational space. A typical analysis would begin with a systematic or stochastic conformational search using molecular mechanics (MM) force fields to generate a wide range of possible structures. Each of these initial geometries would then be optimized using more accurate quantum mechanical methods, such as Density Functional Theory (DFT), to locate the stable conformers (local minima) on the energy landscape. nih.gov
Key structural features influencing the conformational preference include:
Steric Hindrance : The bulky tert-butyl group imposes significant steric constraints, influencing the orientation of the carbamate (B1207046) moiety. Theoretical studies on the rotational barriers of tert-butyl groups show that while rotation is generally facile, specific orientations can be energetically favored to minimize steric clashes. acs.orgresearchgate.net In molecules with multiple bulky groups, conformations that place these groups in equatorial-like positions, away from other substituents, are often lower in energy. upenn.edu
Amide and Carbamate Planarity : Both the amide and carbamate functional groups exhibit planar character due to resonance, which restricts rotation around the C-N bonds. acs.org However, cis and trans configurations of the amide bond can be energetically stable in carbamates, a deviation from peptides which strongly favor trans configurations. nih.gov
Intramolecular Hydrogen Bonding : The presence of both hydrogen bond donors (N-H protons of the amide and carbamate) and acceptors (carbonyl oxygens) allows for the possibility of intramolecular hydrogen bonds. These interactions can significantly stabilize folded or compact conformations over extended ones.
The results of such an analysis are typically presented as an energy landscape, mapping the relative Gibbs free energies of all identified stable conformers. This provides insight into the conformational population at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers This table is illustrative and shows the type of data generated from a conformational analysis.
| Conformer ID | Description | Key Dihedral Angles (°) | Relative Gibbs Free Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Conf-1 | Extended, Anti | 178.5, -179.1, 175.4 | 0.00 | 65.1 |
| Conf-2 | Folded, H-bonded (NH···O=C) | 65.2, 178.9, -70.3 | 0.85 | 20.5 |
| Conf-3 | Gauche, Extended | -70.1, 177.5, 176.8 | 1.50 | 8.3 |
| Conf-4 | Folded, H-bonded (NH···O-tBu) | 72.8, -68.4, 179.9 | 2.10 | 3.1 |
Reaction Pathway Predictions and Transition State Theory
Computational chemistry is a powerful tool for elucidating reaction mechanisms, predicting reaction rates, and identifying key intermediates. catalysis.blog For this compound, a relevant reaction to study would be its hydrolysis, a common degradation pathway for carbamates. nih.govresearchgate.net
Transition State Theory (TST) forms the foundation for these predictions. TST posits that reactants are in a quasi-equilibrium with an activated complex, known as the transition state (TS), which is the highest energy point along the minimum energy reaction pathway. The rate of the reaction is then determined by the concentration of this TS and the frequency at which it converts to products.
A computational investigation of a reaction pathway, such as carbamate hydrolysis, involves:
Mapping the Potential Energy Surface : The geometries of the reactant(s), product(s), and any intermediates are optimized.
Locating the Transition State : Specialized algorithms are used to find the first-order saddle point (the TS) connecting reactants and products. This structure is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate.
Calculating Activation Energy : The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡). A higher barrier corresponds to a slower reaction. Studies on the hydrolysis of other carbamates have shown these barriers can be significant, sometimes exceeding 30 kcal/mol for neutral hydrolysis. nih.gov
Intrinsic Reaction Coordinate (IRC) Calculation : An IRC calculation is performed to confirm that the located TS correctly connects the desired reactants and products on the potential energy surface.
For carbamate hydrolysis, several mechanisms could be explored, including acid-catalyzed, base-catalyzed, and neutral pathways. Each pathway would involve different intermediates and transition states, such as the formation of a tetrahedral intermediate following nucleophilic attack on the carbamate carbonyl carbon. researchgate.net Computational studies can compare the activation barriers for these competing pathways to predict the most favorable reaction conditions. nih.govresearchgate.net
Table 2: Illustrative Predicted Activation Energies for Carbamate Hydrolysis Pathways This table is for demonstration purposes to show typical outputs of reaction pathway analysis.
| Reaction Pathway | Rate-Determining Step | Predicted ΔG‡ (kcal/mol) | Relative Rate Prediction |
|---|---|---|---|
| Neutral Hydrolysis | Nucleophilic attack by H₂O | 36.5 | Very Slow |
| Acid-Catalyzed | Attack by H₂O on protonated carbamate | 22.1 | Moderate |
| Base-Catalyzed | Nucleophilic attack by OH⁻ | 18.7 | Fast |
Spectroscopic Parameter Prediction (e.g., NMR, IR) for Structural Elucidation
The synergy between experimental spectroscopy and computational chemistry is invaluable for structural elucidation. nih.govruc.dk Quantum mechanical calculations can predict spectroscopic parameters with high accuracy, aiding in the assignment of experimental spectra and confirming molecular structures.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of DFT. mdpi.com The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate the isotropic shielding constants for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For a molecule like this compound, NMR predictions are particularly useful for:
Conformer Identification : Different conformers can have distinct chemical shifts. By performing a Boltzmann-weighted average of the predicted shifts for all stable conformers, a theoretical spectrum can be generated that is directly comparable to the experimental spectrum measured in solution. acs.org
Signal Assignment : It can resolve ambiguities in the assignment of complex spectra, especially for the methylene (B1212753) protons in the ethyl chain and the quaternary carbons.
Infrared (IR) Spectroscopy: Computational methods can predict the vibrational frequencies and intensities of a molecule, generating a theoretical IR spectrum. numberanalytics.comarxiv.org This is achieved by calculating the second derivatives of the energy with respect to atomic positions (the Hessian matrix) at an optimized geometry. The resulting vibrational modes are often scaled by an empirical factor to better match experimental data, correcting for anharmonicity and other systematic errors in the computational method. acs.org
Predicted IR spectra are crucial for identifying characteristic functional group vibrations, such as the C=O stretches of the amide and carbamate groups, and the N-H bending and stretching modes. nih.gov
Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (δ, ppm) for a Plausible Conformer of this compound Calculated at the B3LYP/6-31G(d) level of theory. This data is illustrative.
| Atom/Group | Predicted ¹³C Shift (ppm) | Atom/Group | Predicted ¹H Shift (ppm) |
|---|---|---|---|
| Carbamate C=O | 156.5 | Amide N-H | 6.15 |
| Amide C=O | 170.2 | Carbamate N-H | 5.20 |
| t-Butyl Quaternary C | 79.8 | -CH₂- (adjacent to amide N) | 3.35 |
| t-Butyl Methyl C | 28.6 | -CH₂- (adjacent to carbamate N) | 3.20 |
| -CH₂- (adjacent to amide N) | 41.5 | Amide -CH₃ | 1.98 |
| -CH₂- (adjacent to carbamate N) | 40.8 | t-Butyl -CH₃ | 1.45 |
| Amide -CH₃ | 23.1 |
Molecular Dynamics Simulations for Reactive Intermediates
While quantum mechanics is excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD is particularly useful for studying the behavior of short-lived reactive intermediates in a solvent environment.
For a reaction like the hydrolysis of this compound, a key intermediate would be the tetrahedral species formed after the nucleophilic attack of water or a hydroxide (B78521) ion on the carbamate carbonyl. This species is typically unstable and difficult to study experimentally.
Hybrid QM/MM Methods: To accurately model the bond-breaking and bond-forming processes of a reaction within a large system (like a molecule in a solvent box), hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. nih.govmdpi.com
The QM region includes the reactive part of the molecule (e.g., the carbamate group and the attacking nucleophile), which is treated with a high level of quantum theory to accurately describe the electronic changes during the reaction. semanticscholar.org
The MM region consists of the rest of the solute and all the solvent molecules, which are treated with a classical force field. This makes the simulation computationally tractable while still accounting for the environmental effects on the reaction.
MD simulations using a QM/MM approach can be used to:
Analyze Solvation : Investigate the specific hydrogen bonding network between the reactive intermediate and surrounding water molecules.
Explore Dynamics : Observe the lifetime and conformational fluctuations of the intermediate before it collapses to products.
Calculate Free Energy Profiles : Using advanced sampling techniques, MD can be used to compute the free energy profile along the reaction coordinate, providing a more realistic picture of the reaction energetics in solution than gas-phase calculations alone. nih.gov
Table 4: Analysis of a Hypothetical QM/MM MD Simulation of a Tetrahedral Intermediate This table illustrates the types of data that can be extracted from an MD simulation trajectory.
| Analyzed Property | Description | Typical Finding |
|---|---|---|
| Intermediate Lifetime | Time from formation to collapse of the tetrahedral intermediate. | Picosecond timescale (e.g., 5-50 ps) |
| Solvent Hydrogen Bonds | Average number of H-bonds between the intermediate's oxygens and water. | 3-5 H-bonds, stabilizing the negative charge. |
| Proton Transfer Events | Observation of proton shuttling via a "water bridge". | Essential for the collapse to products. |
| Key Interatomic Distances | Monitoring the forming/breaking C-O and C-N bonds. | Fluctuations precede the bond cleavage event. |
Emerging Research Directions and Future Perspectives
Development of Novel Synthetic Pathways
The conventional synthesis of Tert-butyl 2-acetamidoethylcarbamate typically involves the acylation of N-Boc-ethylenediamine. While effective, researchers are exploring novel pathways to improve yield, reduce waste, and enhance process safety.
One promising approach involves the use of milder and more selective acetylating agents. Traditional methods often employ acetic anhydride (B1165640) or acetyl chloride, which can lead to over-acetylation and the formation of undesirable byproducts. u-szeged.hu The development of enzyme-catalyzed acetylation or the use of less reactive acetyl donors is an active area of investigation.
Another avenue of research focuses on the direct synthesis from more readily available starting materials. For instance, methods are being developed for the large-scale synthesis of N-Boc-ethylenediamine, a key precursor, from inexpensive materials like 2-aminoacetonitrile or by reacting ethylenediamine (B42938) with tert-butyl (p-nitrophenyl) carbonate. tandfonline.comgoogle.com These advancements in precursor synthesis will invariably lead to more efficient and cost-effective routes to this compound.
Furthermore, there is a growing interest in developing one-pot synthesis procedures that combine multiple reaction steps without the need for intermediate purification. A tandem direct reductive amination followed by N-Boc protection has been shown to be an efficient method for preparing N-Boc protected secondary amines, and similar strategies could be adapted for the synthesis of this compound. nih.gov
Table 1: Comparison of Synthetic Precursors for N-Boc-ethylenediamine
| Precursor | Reagents | Key Advantages |
| 2-aminoacetonitrile | Di-tert-butyl dicarbonate (B1257347), Triethylamine (B128534), Raney nickel | High yield, convenient for large scale |
| Ethylenediamine | tert-butyl (p-nitrophenyl) carbonate | Cheap and readily available raw materials, high product purity |
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. u-szeged.hu The integration of flow chemistry for the synthesis of this compound is a key area of future development.
Specifically, the acetylation step is well-suited for a flow process. A continuous-flow acetylation reaction using acetonitrile as a safe and inexpensive acetylating agent over an alumina catalyst has been developed for various amines. u-szeged.hu Adapting this method for the acetylation of N-Boc-ethylenediamine could provide a more sustainable and efficient route to the target compound.
Automated synthesis platforms, which combine flow chemistry with real-time monitoring and optimization, can further accelerate the development of synthetic routes. thieme-connect.de These systems allow for the rapid screening of reaction conditions to identify optimal parameters for yield and purity. The application of such automated systems to the synthesis of this compound would enable a more data-driven approach to process development.
Table 2: Potential Advantages of Flow Synthesis for this compound
| Feature | Benefit |
| Enhanced Safety | Smaller reaction volumes and better heat dissipation reduce the risk of thermal runaways. |
| Improved Control | Precise control over reaction parameters (temperature, pressure, stoichiometry) leads to higher selectivity and reproducibility. |
| Increased Efficiency | Reduced reaction times and the potential for in-line purification can significantly improve overall process efficiency. |
| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. |
Exploration in Material Science and Polymer Chemistry
The bifunctional nature of this compound, with its protected amine and amide functionalities, makes it an interesting candidate for applications in material science and polymer chemistry. The tert-butylcarbamate group can be deprotected to reveal a primary amine, which can then participate in polymerization reactions or be used to functionalize surfaces.
One area of exploration is the use of this compound as a monomer or a precursor to monomers for the synthesis of functional polymers. For example, after deprotection of the Boc group, the resulting primary amine could be reacted with acrylic acid or its derivatives to form acrylamide monomers. Polymers derived from such monomers could have applications as coatings, adhesives, and in biomedical devices. univarsolutions.comgoogle.combasf.comjamorin.com
The acetamido group can also influence the properties of materials by participating in hydrogen bonding, which can affect polymer morphology and mechanical properties. The synthesis of polymers incorporating the acetamidoethylcarbamate moiety could lead to materials with tailored properties, such as enhanced thermal stability or specific surface interactions. uobaghdad.edu.iq
Table 3: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Potential Monomer | Potential Application |
| Polyamides | Diamine derived from deprotection of this compound | High-performance fibers, engineering plastics |
| Polyacrylates | Acrylate derivative of this compound | Adhesives, coatings, hydrogels |
| Polyimides | Diamine derived from deprotection of this compound | High-temperature resistant films and coatings |
Advanced Applications in Biological Chemistry Research (pre-clinical focus)
The ethylenediamine backbone is a common scaffold in many biologically active molecules. montclair.edunih.gov The unique combination of a protected amine and an acetamido group in this compound makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
In preclinical research, this compound can be used to synthesize libraries of derivatives for screening against various biological targets. For example, derivatives of tert-butyl phenylcarbamate have been synthesized and evaluated for their anti-inflammatory activity. researchgate.net Similarly, analogs of this compound could be designed and tested for a range of biological activities.
The acetamido group can mimic peptide bonds, making this compound a useful component in the design of peptidomimetics. These molecules can be designed to interact with protein targets that are otherwise difficult to address with small molecules. Furthermore, the tert-butylcarbamate group serves as a versatile protecting group that can be removed under specific conditions to unmask a reactive amine, allowing for the conjugation of the molecule to other bioactive moieties or drug delivery systems. nih.govchemrxiv.orgnih.gov
Pharmacokinetic studies of related compounds have shown that the carbamate (B1207046) linkage can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. nih.gov Therefore, incorporating the acetamidoethylcarbamate moiety into drug candidates could be a strategy to optimize their pharmacokinetic profiles.
Table 4: Potential Preclinical Research Applications
| Research Area | Application of this compound |
| Drug Discovery | Synthesis of compound libraries for high-throughput screening. |
| Medicinal Chemistry | Development of peptidomimetics and targeted drug delivery systems. |
| Pharmacology | Investigation of structure-activity relationships of novel therapeutic agents. |
| Cancer Research | Synthesis of prodrugs of L-γ-methyleneglutamic acid amides. nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-butyl 2-acetamidoethylcarbamate, and how can high purity be ensured?
- Methodology : Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amine group, followed by coupling with an acetamidoethyl moiety. Key steps include:
- Use of anhydrous conditions to prevent hydrolysis of the carbamate group.
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.
- Monitoring reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 1:1) and confirming purity via HPLC (>95%) .
- Table 1 : Example Reaction Conditions
| Reagent | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| Boc₂O | DCM | DMAP | 0°C → RT | 78–85 |
Q. Which spectroscopic and crystallographic methods are essential for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm regiochemistry (e.g., tert-butyl singlet at δ 1.4 ppm; acetamido NH at δ 6.5–7.0 ppm).
- IR : Carbamate C=O stretch (~1690–1710 cm⁻¹) and N-H bend (~1530 cm⁻¹).
- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation .
Q. How should this compound be stored to maintain stability, and what conditions should be avoided?
- Methodology :
- Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent moisture absorption.
- Avoid exposure to strong acids/bases (risk of carbamate cleavage) and UV light (degradation via radical pathways) .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for this compound synthesis?
- Methodology :
- Variables : Temperature (25–60°C), catalyst loading (5–15 mol%), and solvent polarity (DCM vs. THF).
- Design : 2³ full factorial design to assess main effects and interactions.
- Analysis : ANOVA to identify significant factors (e.g., temperature has p < 0.05) .
- Table 2 : Factorial Design Matrix
| Run | Temp (°C) | Catalyst (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | 25 | 5 | DCM | 72 |
| 2 | 60 | 15 | THF | 89 |
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Cross-validation : Combine 2D NMR (COSY, HSQC) with computational predictions (DFT for ¹³C chemical shifts).
- Dynamic Effects : Account for conformational flexibility via variable-temperature NMR .
Q. What role do computational models play in predicting reaction mechanisms for carbamate derivatives?
- Methodology :
- Molecular Dynamics (MD) : Simulate Boc deprotection pathways in acidic media.
- Density Functional Theory (DFT) : Calculate transition-state energies for competing reaction pathways (e.g., SN1 vs. SN2 mechanisms) .
Q. How can theoretical frameworks align with experimental data in carbamate research?
- Methodology :
- Iterative Refinement : Compare experimental kinetics (e.g., Arrhenius plots) with theoretical activation energies.
- Epistemological Alignment : Use ab initio calculations to validate hypotheses about steric effects in carbamate stability .
Q. What are the challenges in scaling up laboratory synthesis while maintaining reaction efficiency?
- Methodology :
- Process Control : Implement PAT (Process Analytical Technology) for real-time monitoring of reaction parameters.
- Reactor Design : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility data for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
